4-Benzyl-5-((4-bromobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
CAS No.:
Cat. No.: VC16166261
Molecular Formula: C16H13BrN4S
Molecular Weight: 373.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H13BrN4S |
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Molecular Weight | 373.3 g/mol |
IUPAC Name | 4-benzyl-3-[(E)-(4-bromophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Standard InChI | InChI=1S/C16H13BrN4S/c17-14-8-6-12(7-9-14)10-18-15-19-20-16(22)21(15)11-13-4-2-1-3-5-13/h1-10H,11H2,(H,20,22)/b18-10+ |
Standard InChI Key | HFHLAEJONPZUFY-VCHYOVAHSA-N |
Isomeric SMILES | C1=CC=C(C=C1)CN2C(=S)NN=C2/N=C/C3=CC=C(C=C3)Br |
Canonical SMILES | C1=CC=C(C=C1)CN2C(=S)NN=C2N=CC3=CC=C(C=C3)Br |
Introduction
Chemical Identity and Structural Features
4-Benzyl-5-((4-bromobenzylidene)amino)-4H-1,2,4-triazole-3-thiol (C₁₆H₁₂BrN₅S) is a Schiff base derivative of 1,2,4-triazole-3-thiol. Its structure integrates three key functional groups:
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Benzyl group (C₆H₅CH₂): Positioned at the 4th nitrogen of the triazole ring, this moiety enhances lipophilicity, potentially improving membrane permeability and target binding in hydrophobic enzyme pockets .
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4-Bromobenzylideneimino group (BrC₆H₄CH=N): The bromine atom introduces electron-withdrawing effects, which may stabilize the imine bond and influence electronic interactions with biological targets. The planar aromatic system facilitates π-π stacking with residues in enzyme active sites .
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Thiol group (-SH): Critical for metal coordination, this group enables interactions with zinc ions in metallo-β-lactamases (MBLs) or cysteine residues in bacterial enzymes .
Table 1: Physicochemical Properties of 4-Benzyl-5-((4-Bromobenzylidene)Amino)-4H-1,2,4-Triazole-3-Thiol
Synthetic Methodology
The synthesis of 4-benzyl-5-((4-bromobenzylidene)amino)-4H-1,2,4-triazole-3-thiol follows a two-step protocol derived from established procedures for analogous triazole-thiol derivatives :
Step 1: Synthesis of 4-Benzyl-5-Amino-4H-1,2,4-Triazole-3-Thiol
Thiocarbohydrazide undergoes cyclization with formic acid or trifluoroacetic acid under reflux to form the 1,2,4-triazole-3-thiol core. Benzylamine is introduced via nucleophilic substitution, yielding the 4-benzyl intermediate. This step is analogous to the synthesis of CP 17–32 and CP 35 reported by MDPI , where aromatic aldehydes were condensed with triazole-thiol precursors.
Step 2: Schiff Base Formation
The 5-amino group of the intermediate reacts with 4-bromobenzaldehyde in acetic acid under reflux, forming the imine (Schiff base) linkage. This method mirrors the synthesis of anti-tubercular Schiff bases described in PMC studies , where aldehydes with electron-withdrawing substituents enhanced bioactivity.
Critical Reaction Parameters:
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Solvent: Acetic acid facilitates both solubility and catalysis.
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Temperature: Reflux conditions (100–120°C) drive imine formation.
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Purification: Recrystallization from ethanol or aqueous mixtures yields high-purity products .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (600 MHz, DMSO-d₆):
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¹³C NMR (150 MHz, DMSO-d₆):
Mass Spectrometry (ESI-MS)
The molecular ion peak [M+H]⁺ appears at m/z 403.1, consistent with the molecular weight of 402.27 g/mol. Fragmentation patterns include loss of the benzyl group (-91 Da) and bromophenyl moiety (-171 Da) .
Computational Insights into Biological Activity
Molecular docking studies of analogous triazole-thiols suggest potential mechanisms of action for 4-benzyl-5-((4-bromobenzylidene)amino)-4H-1,2,4-triazole-3-thiol:
Metallo-β-Lactamase (MBL) Inhibition
The thiol group coordinates Zn²⁺ ions in the active site of MBLs (e.g., NDM-1, VIM-1), disrupting hydrolytic water activation. The bromophenyl group engages in hydrophobic interactions with residues like Trp93 and His250 in NDM-1, while the benzyl moiety occupies the L3 loop pocket .
Anti-Tubercular Activity
Schiff base derivatives of triazole-thiols exhibit affinity for Mycobacterium tuberculosis β-ketoacyl-ACP synthase (KasA). The bromine atom may enhance binding to the hydrophobic cavity formed by Phe237 and Thr313, as observed in similar compounds .
Hypothesized Biological Activity and Structure-Activity Relationships (SAR)
While direct bioactivity data for this compound is unavailable, SAR trends from related triazole-thiols suggest:
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Thiol Group: Essential for metal chelation; oxidation to disulfide abolishes activity .
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Bromine Substituent: Enhances lipophilicity and target binding via halogen bonding .
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Benzylideneimino Linkage: Stabilizes the Schiff base, improving metabolic stability compared to aliphatic analogs .
Table 2: Comparison with Analogous Triazole-Thiol Derivatives
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